Nilotinib - 641571-10-0

Nilotinib

Catalog Number: EVT-277133
CAS Number: 641571-10-0
Molecular Formula: C28H22F3N7O
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib is a potent and selective inhibitor of the breakpoint cluster region (BCR) - Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. This kinase is a product of the Philadelphia chromosome, a genetic abnormality commonly found in chronic myeloid leukemia (CML). Due to its ability to effectively inhibit BCR-ABL1 kinase activity, nilotinib has become a key subject in CML research, particularly in areas focusing on disease mechanisms, drug resistance, and potential therapeutic strategies.

Imatinib

Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL tyrosine kinase. [] Imatinib functions by binding to the ATP-binding site of BCR-ABL, thus inhibiting tyrosine phosphorylation. []

Dasatinib

Compound Description: Dasatinib is another second-generation TKI, structurally distinct from both Imatinib and Nilotinib. [] It was initially developed as a Src kinase inhibitor but also demonstrates potent activity against BCR-ABL. [] Dasatinib can inhibit both the active and inactive conformations of BCR-ABL, unlike Imatinib and Nilotinib, which primarily target the inactive conformation. []

Ruxolitinib

Compound Description: Ruxolitinib is a JAK2 and TYK2 inhibitor, targeting a different signaling pathway than Nilotinib. [] It works by inhibiting the phosphorylation of STAT3-Y705, disrupting the protective microenvironment for leukemic stem cells (LSCs) and potentially sensitizing them to TKIs. []

Relevance: While not structurally related to Nilotinib, Ruxolitinib presents a potential synergistic approach for CML treatment when combined with Nilotinib. [] Preliminary research suggests that this combination might enhance the eradication of minimal residual disease by targeting both BCR-ABL and the JAK-STAT pathway. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug used in various cancer treatments, including leukemia. It functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death. []

Classification

Nilotinib belongs to the class of medications known as antineoplastic agents and protein kinase inhibitors. Its mechanism targets specific enzymes involved in cell signaling pathways that promote cancer cell growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of nilotinib has been approached through several methods, with significant advancements made to improve efficiency and scalability. The following are notable synthesis routes:

  1. Traditional Synthesis: This method involves multiple steps including chlorination, condensation, and amide formation. For instance, starting from 4-methyl-3-nitrobenzoic acid, various intermediates are formed through reactions that require careful control of temperature and pH. The final product is obtained after several purification steps .
  2. Buchwald Synthesis: A more recent approach focuses on a three-step process that utilizes palladium-catalyzed reactions for regioselective synthesis. This method is favored for its efficiency, requiring approximately 24 hours for completion compared to longer times in traditional methods .
  3. Flow-Based Synthesis: This innovative method proposes a continuous flow system that enhances safety and yield while simplifying the reaction process. By employing packed bed reactors, this technique aims to streamline production and reduce costs associated with batch processing .
Molecular Structure Analysis

Structure and Data

Nilotinib has the chemical formula C22H24ClF3N4O, with a molecular weight of approximately 421.9 g/mol. The compound features a complex structure characterized by several functional groups including an imidazole ring and a trifluoromethyl group:

  • Chemical Structure:
    • The core structure includes a phenyl group linked to an imidazole moiety.
    • The presence of chlorine and trifluoromethyl groups contributes to its pharmacological properties.

Structural Data

The melting point of nilotinib is reported to be between 235-236 °C, indicating its stability at elevated temperatures . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm its structural integrity during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Nilotinib's synthesis involves several key chemical reactions:

  1. Chlorination: The initial step often involves the chlorination of precursor compounds to introduce chlorine atoms necessary for later reactions.
  2. Condensation Reactions: These reactions are critical for forming the carbon-nitrogen bonds essential to building nilotinib's framework. For example, condensation between 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide and other intermediates leads directly to nilotinib .
  3. Aminocarbonylation: This reaction type has been creatively applied in newer synthesis routes, allowing for efficient formation of the desired amination products while minimizing side reactions .
Mechanism of Action

Process and Data

Nilotinib exerts its therapeutic effects by inhibiting the activity of the BCR-ABL tyrosine kinase, which is constitutively active in Ph+ CML cells. By binding to the ATP-binding site of this enzyme, nilotinib prevents phosphorylation of substrates involved in cell proliferation and survival pathways:

  • Inhibition Mechanism:
    • Nilotinib competes with ATP for binding at the active site of BCR-ABL.
    • This action leads to decreased signaling through pathways that promote tumor growth.

Pharmacodynamic studies indicate that nilotinib effectively induces apoptosis in BCR-ABL-positive cells while sparing normal hematopoietic cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nilotinib is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but low solubility in water.

Chemical Properties

  • Stability: Nilotinib is stable under normal conditions but should be protected from light.
  • pH Sensitivity: The compound's solubility can vary significantly with changes in pH, which may influence its bioavailability.

Relevant analyses such as differential scanning calorimetry and X-ray diffraction have been employed to study its thermal properties and crystallinity .

Applications

Scientific Uses

Nilotinib's primary application lies in oncology, specifically for treating chronic myelogenous leukemia resistant to other therapies. Beyond CML, research is ongoing into its potential use against other malignancies involving aberrant tyrosine kinase signaling pathways.

Additionally, nilotinib serves as a model compound in drug development studies aimed at understanding resistance mechanisms in cancer therapy and improving treatment regimens for hematological cancers .

Properties

CAS Number

641571-10-0

Product Name

Nilotinib

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

Molecular Formula

C28H22F3N7O

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)

InChI Key

HHZIURLSWUIHRB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

The solubility ... in aqueous solutions decreases with increasing pH
2.01e-03 g/L

Synonyms

4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
AMN107
nilotinib
Tasigna

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.